Lysogb3 - 126550-86-5

Lysogb3

Catalog Number: EVT-384330
CAS Number: 126550-86-5
Molecular Formula: C36H67NO17
Molecular Weight: 785.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Globotriaosylsphingosine (LysoGb3), also known as lysoglobotriaosylceramide, is a deacylated form of globotriaosylceramide (Gb3). [, ] It is a type of lysosphingolipid, which are derivatives of sphingolipids that have lost their amide-linked acyl chain. [] LysoGb3 is primarily known as a biomarker for Fabry disease (FD), an X-linked lysosomal storage disorder. [, , , , , ] In FD, a deficiency in the enzyme alpha-galactosidase A (α-Gal A) leads to an accumulation of Gb3 and LysoGb3 in various tissues and body fluids. [, , , ]

Future Directions
  • Investigating the Role of Different LCBs in LysoGb3: Exploring the clinical significance of LysoGb3 forms with different long-chain base compositions. []

Globotriaosylceramide (Gb3)

Compound Description: Globotriaosylceramide (Gb3), also known as CD77 or the Pk blood group antigen, is a glycosphingolipid. It is a ceramide trihexoside composed of ceramide with three sugar residues, specifically galactose, galactose, and glucose, attached in that order [].

Relevance: Gb3 is the precursor molecule of LysoGb3. LysoGb3 is formed by the deacylation of Gb3 [, , ]. In Fabry disease (FD), a deficiency in the enzyme α-galactosidase A (α-Gal A) leads to the accumulation of both Gb3 and LysoGb3 [, , , ]. While both molecules serve as biomarkers for FD, LysoGb3 is considered a more sensitive biomarker, especially in heterozygous females and patients with milder phenotypes [, , , , ].

Lyso-ene-Gb3

Compound Description: Lyso-ene-Gb3 is a deacylated form of Gb3 that contains a double bond in the sphingosine backbone [].

Glucosylsphingosine (GlcSph)

Compound Description: Glucosylsphingosine (GlcSph) is a lysosphingolipid that accumulates in Gaucher disease (GD) due to a deficiency of the enzyme glucocerebrosidase [, ].

Relevance: GlcSph is structurally similar to LysoGb3, both being lysosphingolipids. They differ in their sugar moieties: GlcSph has one glucose unit, while LysoGb3 has a trihexose unit (galactose-galactose-glucose) attached to the sphingosine backbone. Despite targeting different enzymes, both GlcSph and LysoGb3 are considered sensitive biomarkers for their respective lysosomal storage disorders [].

Lactosylsphingosine (LacSph)

Compound Description: Lactosylsphingosine (LacSph) is a lysosphingolipid and a precursor for the synthesis of more complex glycosphingolipids [].

Relevance: LacSph is structurally related to LysoGb3, both being glycosphingolipids. LacSph contains a disaccharide unit (galactose-glucose) linked to the sphingosine base, while LysoGb3 has an additional galactose unit forming a trihexose. This structural similarity highlights the diversity of glycosphingolipids and their importance in cellular functions [].

Lysosphingomyelin (LysoSM) and Lysosphingomyelin-509 (LysoSM-509)

Compound Description: Lysosphingomyelin (LysoSM) and Lysosphingomyelin-509 (LysoSM-509) are lysosphingolipids that accumulate in Niemann-Pick disease types A/B and C (NPC) [, ].

Relevance: LysoSM and LysoSM-509 are structurally distinct from LysoGb3, but they are all lysosphingolipids and are associated with different lysosomal storage disorders. These compounds demonstrate the importance of analyzing a panel of lysosphingolipids when diagnosing these diseases, as different disorders are characterized by the accumulation of specific lysosphingolipids [, ].

Hexosylsphingosine (HexSph)

Compound Description: Hexosylsphingosine (HexSph) refers to both glucosylsphingosine (GlcSph) and galactosylsphingosine (GalSph). Elevated levels of HexSph are found in Gaucher and Krabbe diseases, respectively [, ].

Relevance: Similar to GlcSph, HexSph also shares a structural resemblance to LysoGb3, primarily differing in the sugar moiety. While LysoGb3 has a trihexose unit, HexSph can have either a glucose (GlcSph) or a galactose (GalSph) unit. Despite their structural differences, both HexSph and LysoGb3 serve as diagnostic markers for their respective LSDs [, ].

Phosphorylcholine-sphingosine (Lyso-SM)

Compound Description: Phosphorylcholine-sphingosine, also referred to as lyso-SM, is a lysosphingolipid []. It is elevated in Niemann-Pick disease types A/B [].

Relevance: Lyso-SM, like LysoGb3, belongs to the lysosphingolipid class. They differ in their head group composition; Lyso-SM has a phosphorylcholine head group, while LysoGb3 has a globotriaosyl (trihexose) head group. The accumulation of Lyso-SM in Niemann-Pick disease underscores the significance of lysosphingolipid analysis in diagnosing different LSDs [].

Source and Classification

Lysogb3 is derived from globotriaosylceramide through the process of deacylation. It is classified as a sphingolipid, which are essential components of cell membranes and are involved in signaling pathways. The compound is particularly relevant in the context of lysosomal storage diseases, where its accumulation can lead to cellular dysfunction.

Synthesis Analysis

The synthesis of lysogb3 has been explored through various methods, including:

  • Deacylation of Globotriaosylceramide: This method involves the enzymatic or chemical removal of fatty acid chains from globotriaosylceramide, yielding lysogb3. The process can be optimized for yield and purity.
  • One-Step Synthesis: Recent advancements have introduced efficient one-step synthesis techniques, such as using carbon-13 labeled precursors to facilitate tracking and quantification during synthesis .

Technical Parameters

  • Enzymatic Reaction Conditions: Optimal pH and temperature conditions must be maintained to ensure maximum enzyme activity during deacylation.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed post-synthesis to purify lysogb3 from reaction mixtures.
Molecular Structure Analysis

Lysogb3 has a complex molecular structure characterized by:

  • Chemical Formula: C23H45NO6
  • Molecular Weight: Approximately 445.62 g/mol
  • Functional Groups: The structure includes a long-chain fatty acid, an amine group, and multiple hydroxyl groups that contribute to its hydrophilic properties.

Structural Data

The molecular structure can be represented as follows:

C23H45NO6\text{C}_{23}\text{H}_{45}\text{NO}_6

This structure allows lysogb3 to interact with various cellular receptors and membrane components, influencing its biological activity.

Chemical Reactions Analysis

Lysogb3 participates in several important chemical reactions, particularly in the context of metabolic pathways related to sphingolipid metabolism:

  • Hydrolysis Reactions: Lysogb3 can undergo hydrolysis to generate other sphingolipids or fatty acids.
  • Interconversion Reactions: It may also be converted back into globotriaosylceramide through re-acylation processes.

Relevant Technical Details

  • Reaction Conditions: These reactions often require specific pH levels and temperature controls to optimize enzyme activity.
  • Detection Methods: Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are utilized to monitor these reactions quantitatively.
Mechanism of Action

The mechanism of action of lysogb3 primarily involves its role as a signaling molecule in cellular processes:

  • Cell Signaling: Lysogb3 acts on specific receptors that mediate various intracellular signaling pathways, influencing cell growth, differentiation, and apoptosis.
  • Pathophysiological Role in Fabry Disease: Elevated levels of lysogb3 are toxic to cells and contribute to the pathogenesis of Fabry disease by inducing apoptosis and inflammation in affected tissues.

Relevant Data

Research indicates that elevated plasma levels of lysogb3 correlate with disease severity in Fabry patients, making it a valuable biomarker for monitoring disease progression .

Physical and Chemical Properties Analysis

Lysogb3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and chloroform but has limited solubility in water due to its hydrophobic nature.
  • Stability: Lysogb3 is relatively stable under physiological conditions but can degrade under extreme pH or temperature variations.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar sphingolipids.
  • Spectroscopic Characteristics: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural features.
Applications

Lysogb3 has several scientific applications, particularly in clinical diagnostics:

  • Biomarker for Fabry Disease: It serves as a critical biomarker for diagnosing and monitoring Fabry disease, aiding in treatment decisions and patient management .
  • Research Tool: In research settings, lysogb3 is used to study sphingolipid metabolism and its implications in various diseases beyond Fabry disease, including cancer and neurodegenerative disorders.
Biochemical Properties of Lyso-Gb3

Structural Characterization and IsoformsLyso-globotriaosylsphingosine (Lyso-Gb3) is a deacylated derivative of globotriaosylceramide (Gb3), characterized by a sphingosine backbone linked to a trihexose moiety (galactose-α1,4-galactose-β1,4-glucose). Unlike Gb3, which contains a fatty acyl chain, Lyso-Gb3 lacks this hydrophobic tail, resulting in enhanced water solubility and bioactivity. Structural heterogeneity arises from modifications to the sphingosine base, generating analogs such as:

  • Lyso-Gb3(-18): Loss of H₂O (mass reduction of 18 Da)
  • Lyso-Gb3(-2): Desaturation (mass reduction of 2 Da)
  • Lyso-Gb3(+16): Hydroxylation (+16 Da)
  • Lyso-Gb3(+34): Dihydroxylation (+34 Da) [1] [7].

These isoforms exhibit tissue-specific distributions and varying pathogenic potentials. For example, Lyso-Gb3(-2) is enriched in cardiac tissue, while Lyso-Gb3(+18) predominates in kidneys [1] [2]. Advanced mass spectrometry (UPLC-MS/MS) enables precise detection of these variants, revealing >24 isoforms in Fabry disease (FD) plasma [1] [5].

Table 1: Structural Variants of Lyso-Gb3 and Their Characteristics

IsoformStructural ModificationMass Change (Da)Primary Detection Method
Lyso-Gb3Base structure0UPLC-MS/MS
Lyso-Gb3(-18)Dehydration-18High-resolution MS
Lyso-Gb3(-2)Desaturation-2Tandem MS
Lyso-Gb3(+16)Hydroxylation+16UPLC-MS/MS with derivatization
Lyso-Gb3(+34)Dihydroxylation+34High-resolution MS

Biosynthetic Pathways and Metabolic Derivation from Gb3

Lyso-Gb3 originates primarily through the deacylation of Gb3 catalyzed by lysosomal acid ceramidase. This enzymatic step removes the fatty acyl chain from Gb3, converting it into water-soluble Lyso-Gb3 [5]. Alternative pathways include:

  • Enzymatic synthesis: Bacterial LgtC galactosyltransferase synthesizes Lyso-Gb3 from lactosylsphingosine using UDP-galactose [4].
  • Chemical deacylation: Sphingolipid ceramide N-deacylase (SCDase) generates Lyso-Gb3 analogs in vitro for research [1].

Metabolic flux studies show Lyso-Gb3 production increases with Gb3 accumulation, particularly when α-galactosidase A activity falls below 30% of normal levels [5] [7]. The reverse reaction—re-acylation of Lyso-Gb3—occurs minimally, leading to net accumulation in FD.

Table 2: Key Enzymes in Lyso-Gb3 Metabolism

EnzymeReaction CatalyzedSubcellular LocationFunction in FD
Acid ceramidaseGb3 → Lyso-Gb3 + fatty acidLysosomePrimary Lyso-Gb3 generator
α-Galactosidase AHydrolyzes terminal α-galactose of Gb3LysosomeDeficient in FD; drives accumulation
Galactosyltransferase (LgtC)Lyso-Gb3 synthesis from lactosylsphingosineCytoplasmResearch tool for isotope labeling
SCDaseNon-specific deacylation of Gb3In vitro applicationsAnalytical tool for Gb3 assays

Lysosomal and Extracellular Accumulation Mechanisms

Lysosomal Accumulation: Impaired α-galactosidase A activity causes Gb3 storage, which is subsequently deacetylated to Lyso-Gb3 within lysosomes. Elevated Lyso-Gb3 disrupts lysosomal pH homeostasis, inhibits autophagosome-lysosome fusion, and promotes autophagy dysfunction. This results in ubiquitinated protein aggregates and mitochondrial damage [3] [8] [10].

Extracellular Release: Lyso-Gb3 exits cells via:

  • Exosomal secretion: Incorporated into extracellular vesicles (EVs) that transport Lyso-Gb3 to distant tissues, amplifying inflammation [10].
  • Passive diffusion: Due to its solubility, Lyso-Gb3 diffuses into plasma, where concentrations correlate with FD severity [5] [7].

Organ-specific accumulation patterns exist:

  • Kidneys: High Lyso-Gb3(+18) (24% of total)
  • Heart: Dominated by Lyso-Gb3(-2) (10% of total)
  • Liver: Releases Lyso-Gb3 isoforms into plasma, mirroring hepatic Gb3 profiles [1] [2].

Table 3: Tissue-Specific Distribution of Lyso-Gb3 Analogs in Fabry Disease

TissuePredominant Lyso-Gb3 Analog% of Total Lyso-Gb3Pathogenic Consequence
KidneyLyso-Gb3(+18)24%Tubular dysfunction, fibrosis
HeartLyso-Gb3(-2)10%Cardiomyocyte hypertrophy
LiverLyso-Gb3(+18)13%Plasma biomarker source
PlasmaLyso-Gb3 (base form)>50%Endothelial activation
BrainMultiple minor analogs<5%Neuropathic pain mechanisms

Properties

CAS Number

126550-86-5

Product Name

Lysogb3

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H67NO17

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1

InChI Key

GRGNVOCPFLXGDQ-TWHXEDJUSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O

Synonyms

((2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside; lyso-​Gb3; (2R,3R,4S,5R,6R)-2-(((2R,3R,4R,5R,6S)-6-(((2R,3S,4R,5R,6R)-6-(((2S,3R,E)-2-Amino-3-hydroxyoctadec-4-en-1-yl)oxy)-4,5

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.